A Comprehensive Technical Guide to the Chemical Structure Analysis of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime
A Comprehensive Technical Guide to the Chemical Structure Analysis of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime
Foreword: The Analytical Imperative
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural characterization of novel chemical entities is the bedrock upon which all subsequent research is built. An incomplete or erroneous structural assignment can jeopardize months or even years of research, leading to flawed biological data and wasted resources. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, field-proven framework for the comprehensive structural analysis of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime. This molecule, with its combination of an aromatic amine, a ketoxime, and a methoxy ether, presents a unique analytical challenge that demands a multi-faceted approach. We will move beyond rote procedural descriptions to explore the causal logic behind our analytical choices, ensuring a robust and self-validating characterization workflow.
Introduction to the Molecule: A Structure of Interest
2-Amino-1-(3-methoxy-phenyl)-ethanone oxime is an organic compound featuring several key functional groups: a primary amino group (-NH₂), a methoxy-substituted phenyl ring, and a ketoxime moiety (C=N-OH). Its structural similarity to catecholamine derivatives suggests potential applications as an intermediate in medicinal chemistry and pharmaceutical synthesis.[1][2] The precise arrangement of these groups dictates the molecule's chemical properties, reactivity, and potential biological activity. Therefore, a rigorous analytical approach is not merely procedural but fundamental to unlocking its scientific potential.
This guide will detail the integrated use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) to achieve complete structural elucidation and purity assessment.
Table 1: Physicochemical Properties of 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime
| Property | Value | Source/Method |
| Molecular Formula | C₉H₁₂N₂O₂ | Calculated |
| Molecular Weight | 180.21 g/mol | Calculated |
| Appearance | Expected to be a solid | [3] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol) | [4] |
| Key Functional Groups | Primary Amine, Ketoxime, Aromatic Ether | Structure |
The Analytical Workflow: A Strategy for Certainty
A successful structural analysis relies on a logical progression of experiments where each result informs the next. The goal is to create a web of interconnected data points that all converge on a single, unambiguous structure. Our approach is designed to first assess purity, then determine mass and elemental formula, identify functional groups, and finally, piece together the atomic connectivity.
Caption: A logical workflow for the structural elucidation of a novel compound.
Synthesis and Purification: The Prerequisite for Analysis
Clean data can only be obtained from a clean sample. The presence of starting materials, by-products, or residual solvents can severely complicate spectral interpretation.
Plausible Synthetic Route
The target compound is typically prepared via the oximation of the corresponding aminoketone. This involves the reaction of 2-Amino-1-(3-methoxyphenyl)ethanone with hydroxylamine, often in a weakly acidic or basic medium to facilitate the condensation reaction.[5] The aminoketone precursor itself can be synthesized from 1-(3-methoxyphenyl)ethanone through pathways such as α-bromination followed by amination.[6]
Purification Protocol: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either insoluble or highly soluble.
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a suitable system.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen boiling solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.[7]
Chromatographic Analysis: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a synthesized compound. For a molecule containing a basic amino group and an aromatic ring, a reversed-phase method is the logical choice.
Causality Behind the Method:
-
Column: A C18 column is used due to its hydrophobic stationary phase, which provides effective retention for moderately polar aromatic compounds.
-
Mobile Phase: A gradient of water and a polar organic solvent (like acetonitrile or methanol) is employed to elute compounds across a range of polarities.
-
Acidic Modifier: Formic acid is added to the mobile phase to protonate the primary amine. This ensures a single, well-defined analyte species (R-NH₃⁺), preventing peak tailing and improving chromatographic resolution.[8]
-
Detection: A UV detector is ideal, as the phenyl ring provides strong chromophores for sensitive detection (typically around 254 nm).
Table 2: Suggested HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
A purity level of >98% (by peak area) is generally required before proceeding with extensive spectroscopic analysis.
Spectroscopic Analysis: Deciphering the Molecular Blueprint
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the molecular weight and, with high-resolution instruments (HRMS), the elemental formula—a critical first step in structural confirmation. Electrospray ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes fragmentation, allowing for clear observation of the protonated molecular ion [M+H]⁺.
Expected Results:
-
Molecular Formula: C₉H₁₂N₂O₂
-
Exact Mass (Monoisotopic): 180.0899
-
Observed Ion (ESI+): m/z 181.0977 [M+H]⁺
Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) of the parent ion can provide structural clues. The fragmentation pattern is a unique fingerprint of the molecule.
Caption: Plausible ESI-MS/MS fragmentation pathways for the target molecule.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule.[4][9]
Table 3: Key IR Absorption Bands for 2-Amino-1-(3-methoxy-phenyl)-ethanone oxime
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3400-3200 | O-H stretch, N-H stretch | Oxime (-OH), Amine (-NH₂) | Confirms presence of hydroxyl and amino groups. Often broad.[5] |
| 3100-3000 | C-H stretch (sp²) | Aromatic Ring | Indicates the aromatic system. |
| 2980-2850 | C-H stretch (sp³) | -CH₂, -OCH₃ | Confirms aliphatic and methoxy C-H bonds. |
| ~1665 | C=N stretch | Oxime | A characteristic band confirming the oxime double bond.[9] |
| 1600, 1480 | C=C stretch | Aromatic Ring | Skeletal vibrations of the phenyl ring. |
| ~1250 | C-O stretch | Aryl Ether | Strong band indicating the Ar-O-CH₃ bond. |
| ~945 | N-O stretch | Oxime | Confirms the N-O single bond of the oxime group.[4][9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of every ¹H and ¹³C nucleus, we can map out the entire carbon-hydrogen framework and confirm atom connectivity.[10][11] The use of a deuterated solvent like DMSO-d₆ is highly recommended as it allows for the observation of exchangeable protons (the -OH and -NH₂ groups).
¹H NMR Spectroscopy (Proton NMR): This technique provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity). Based on the structure of 1-(3-Methoxyphenyl)ethanone oxime, we can predict the spectrum.[12]
Table 4: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 | s (broad) | 1H | N-H O | Acidic, exchangeable proton of the oxime. |
| 7.2-7.4 | m | 4H | Ar-H | Protons on the aromatic ring. Complex splitting pattern expected. |
| ~3.9 | s | 2H | -CH ₂-NH₂ | Methylene protons adjacent to the amine. |
| 3.78 | s | 3H | -OCH ₃ | Singlet for the three equivalent methoxy protons. |
| ~3.5 | s (broad) | 2H | -NH ₂ | Exchangeable protons of the primary amine. |
¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule. The range of chemical shifts is much larger than in ¹H NMR, making it highly sensitive to small structural changes.[11]
Table 5: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160 | Ar-C -OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |
| ~155 | C =NOH | Carbon of the oxime group, deshielded by the double bond to nitrogen. |
| ~137 | Ar-C -C=N | Quaternary aromatic carbon attached to the ethanone oxime group. |
| ~130 | Ar-C H | Aromatic methine carbon. |
| 110-120 | Ar-C H | Aromatic methine carbons, shielded by the methoxy group. |
| ~55 | -OC H₃ | Carbon of the methoxy group. |
| ~45 | -C H₂-NH₂ | Aliphatic carbon attached to the nitrogen atom. |
2D NMR for Unambiguous Confirmation: While 1D NMR provides a wealth of information, 2D NMR experiments are required to definitively prove the connectivity.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This would confirm the connectivity within the aromatic ring spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This allows for the unambiguous assignment of carbon signals based on their attached, and already assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.
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